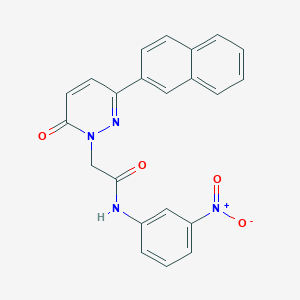
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a pyridazinone moiety, and a nitrophenyl group
科学的研究の応用
Chemistry
In chemistry, 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for the development of pharmaceuticals, particularly those targeting enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the nitrophenyl group suggests possible anti-inflammatory or antimicrobial activities, while the pyridazinone core is known for its pharmacological properties.
Industry
Industrially, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its stability and electronic properties make it suitable for applications in electronics and photonics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones under reflux conditions.
Attachment of the Naphthalene Ring: This step often involves Friedel-Crafts acylation or alkylation reactions to introduce the naphthalene moiety onto the pyridazinone core.
Introduction of the Nitrophenyl Group: This is usually done through nucleophilic substitution reactions where a nitrophenyl halide reacts with an amine group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction of the nitro group to an amine is a common reaction, typically using reagents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).
Substitution: Halogenated compounds (e.g., bromine, chlorine) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Naphthoquinones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
作用機序
The mechanism of action of 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitrophenyl group could participate in redox reactions, while the pyridazinone moiety might bind to active sites of proteins, altering their function.
類似化合物との比較
Similar Compounds
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-phenylacetamide: Lacks the nitro group, which may result in different biological activities.
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, potentially affecting its reactivity and interactions.
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-methoxyphenyl)acetamide: The methoxy group could impart different electronic properties and reactivity.
Uniqueness
The unique combination of the naphthalene ring, pyridazinone core, and nitrophenyl group in 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide provides a distinct set of chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from its analogs.
特性
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-21(23-18-6-3-7-19(13-18)26(29)30)14-25-22(28)11-10-20(24-25)17-9-8-15-4-1-2-5-16(15)12-17/h1-13H,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOCZCOWEHGSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
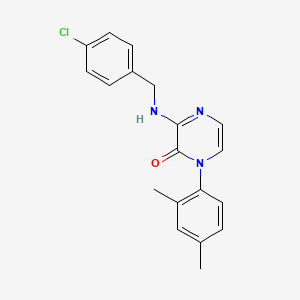
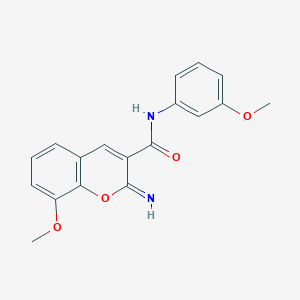
![N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2986501.png)
![Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2986502.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/new.no-structure.jpg)
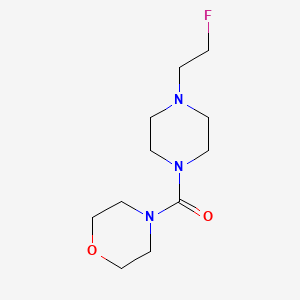
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2986506.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986509.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B2986510.png)
![8-bromo-2-methyl-3-(4-phenoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2986511.png)
![Ethyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2986512.png)
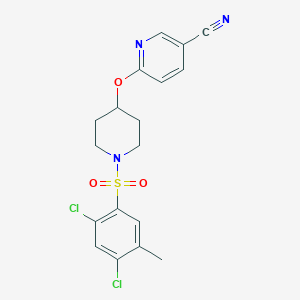
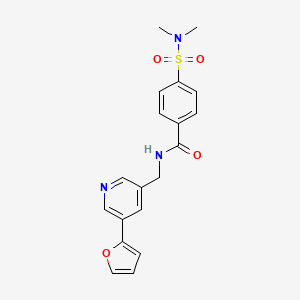
![N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986516.png)
